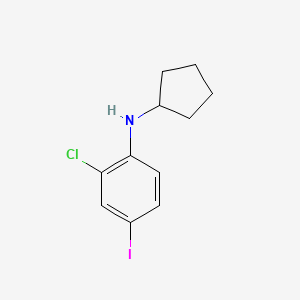

2-chloro-N-cyclopentyl-4-iodoaniline

描述

Chemical Identity and Nomenclature

2-Chloro-N-cyclopentyl-4-iodoaniline is formally identified by the Chemical Abstracts Service number 1157233-39-0, establishing its unique position in chemical databases and commercial suppliers. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural features: this compound, indicating the positions of halogen substituents and the cyclopentyl group attached to the nitrogen atom. The molecular formula C₁₁H₁₃ClIN reflects the incorporation of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, one iodine atom, and one nitrogen atom, resulting in a molecular weight of 321.59 grams per mole.

The Simplified Molecular Input Line Entry System representation IC1=CC=C(C(Cl)=C1)NC2CCCC2 provides a standardized method for describing the compound's connectivity. This notation clearly indicates the arrangement of the iodine atom at the 4-position of the benzene ring, the chlorine atom at the 2-position, and the cyclopentyl group attached to the nitrogen atom. The compound's systematic nomenclature follows established conventions for substituted anilines, where the base structure is aniline (benzenamine) with specific substituents identified by their positions and chemical nature.

Historical Development in Halogenated Aniline Chemistry

The development of halogenated aniline chemistry traces its origins to the early isolation of aniline itself in 1826 by Otto Unverdorben through destructive distillation processes. The subsequent evolution of halogenated anilines emerged from the recognition that halogen substituents could significantly modify the chemical and physical properties of the parent aniline structure. Aniline, consisting of a phenyl group attached to an amino group, represents the simplest aromatic amine and serves as the foundation for numerous derivatives.

The historical progression toward polyhalogenated anilines like this compound reflects advances in synthetic methodology and the growing understanding of regioselective halogenation techniques. Traditional electrophilic aromatic substitution methods, while effective for simple halogenations, often encountered challenges with electron-rich aromatic systems like anilines. The development of specialized halogenation protocols using copper halides in ionic liquid solvents represents a significant advancement, enabling regioselective chlorination and bromination of unprotected anilines under mild conditions.

Recent research has demonstrated that halogenated anilines can be synthesized through innovative approaches involving aniline N-oxides, which exhibit enhanced reactivity compared to their parent anilines. These methodologies allow for controlled halogenation reactions at specific positions on the aromatic ring, facilitating the preparation of complex polyhalogenated structures. The discovery that certain halogenated anilines, including tribromoaniline and trichloroaniline derivatives, can be biosynthesized by marine microorganisms has expanded our understanding of natural halogenation processes.

Position in Organochemical Classification Systems

This compound occupies a distinctive position within multiple organochemical classification systems, primarily categorized as a halogenated aromatic amine or substituted aniline derivative. The compound belongs to the broader class of organic compounds known as anilines and substituted anilines, which are characterized by the presence of an aminobenzene moiety. This classification system recognizes the fundamental structural unit while acknowledging the significant modifications introduced by halogen and alkyl substituents.

From a functional group perspective, the compound represents a convergence of several important chemical motifs: aromatic halides, secondary amines, and cycloalkyl substituents. The presence of both chlorine and iodine atoms classifies it as a polyhalogenated aromatic compound, a category that has gained increasing importance in synthetic organic chemistry due to the unique reactivity patterns exhibited by different halogens. The iodine substituent, in particular, provides opportunities for cross-coupling reactions and other transformations that are not readily accessible with other halogen substituents.

The cyclopentyl group attached to the nitrogen atom introduces additional complexity to the classification, as it transforms the primary amine character of simple aniline into a secondary amine system. This modification significantly influences the compound's electronic properties, steric profile, and potential reactivity patterns. The cyclopentyl substituent represents a saturated aliphatic component within an otherwise aromatic system, creating a hybrid structure that combines features of both aromatic and aliphatic chemistry.

Basic Structural Features and Bonding

The structural architecture of this compound reflects the complex interplay between aromatic stabilization, halogen substituent effects, and nitrogen substitution patterns. The benzene ring serves as the central aromatic framework, with its characteristic carbon-carbon bond lengths and angles maintained despite the presence of multiple substituents. The carbon-nitrogen bond connecting the amino group to the benzene ring exhibits partial double bond character due to resonance interactions between the nitrogen lone pair and the aromatic π-system.

The positioning of the chlorine atom at the 2-position (ortho to the amino group) and the iodine atom at the 4-position (para to the amino group) creates a specific electronic environment within the aromatic ring. These halogen substituents exert both inductive and resonance effects, with the electronegative chlorine and iodine atoms withdrawing electron density from the ring system while simultaneously participating in π-system interactions through their lone pairs. The relative sizes of these halogen atoms also introduce steric considerations that influence the overall molecular geometry and potential intermolecular interactions.

The cyclopentyl group attached to the nitrogen atom adopts a non-planar conformation characteristic of five-membered saturated rings. This cyclic substituent prevents the nitrogen atom from achieving full planarity with the aromatic ring, introducing a degree of pyramidalization that affects the extent of resonance interaction between the nitrogen lone pair and the benzene π-system. The carbon-nitrogen bond linking the cyclopentyl group to the aromatic nitrogen exhibits typical single bond characteristics, with bond lengths and angles consistent with secondary amine structures.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Aromatic Ring System | Six-membered benzene ring with delocalized π-electrons | Provides structural stability and electronic communication |

| Chlorine Substituent | Positioned at 2-carbon (ortho to amino group) | Introduces electron-withdrawing effects and steric hindrance |

| Iodine Substituent | Located at 4-carbon (para to amino group) | Offers potential for cross-coupling reactions and π-interactions |

| Nitrogen Substitution | Secondary amine with cyclopentyl group attachment | Modifies electronic properties and molecular geometry |

| Carbon-Nitrogen Bonding | Partial double bond character due to resonance | Influences chemical reactivity and electronic distribution |

属性

IUPAC Name |

2-chloro-N-cyclopentyl-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClIN/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOJTYPHSOCTMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=C(C=C2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Modified Ullmann Condensation Method

One of the established methods for preparing halogenated diarylamines, including compounds structurally related to 2-chloro-N-cyclopentyl-4-iodoaniline, is through a modified Ullmann condensation reaction. This method involves the coupling of aryl halides with amines in the presence of copper catalysts.

- Reaction Conditions : Copper powder and copper(I) iodide as catalysts, potassium carbonate as base, and high-boiling inert solvents such as nitrobenzene, toluene, or xylene.

- Temperature : Elevated temperatures in the range of 100–200°C, often at reflux.

- Mechanism : The copper catalyzes the formation of the C–N bond between the aryl halide and the amine.

- Example : Preparation of 2-chloro-4-substituted anilines by coupling 2-chloro-4-bromo or 2-chloro-4-iodoaryl precursors with cyclopentylamine under these conditions.

- Additional Notes : The presence of iodide salts (e.g., potassium iodide) can facilitate the reaction, especially when bromides are used as starting materials to generate the corresponding iodides in situ, which are more reactive in the coupling step.

Halogenation and Amination Sequence

A classical approach involves:

- Starting from a substituted aniline or phenylacetic acid derivative.

- Selective halogenation to introduce chloro and iodo substituents at the 2- and 4-positions.

- Conversion of the amino group to the N-cyclopentyl derivative via alkylation or amide formation followed by reduction.

This sequence often requires protection/deprotection steps and careful control of regioselectivity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Modified Ullmann Condensation | Cu powder, CuI, K2CO3, aryl halide, cyclopentylamine | 100–200°C, reflux in nitrobenzene or toluene | High yields of diarylamines, well-established | High temperature, long reaction times |

| Pd(0)-Catalyzed C(sp3)–H Functionalization | Pd(OAc)2, PCy3·HBF4, Cs2CO3, PivOH or PivNHOH | 100–135°C, mesitylene, inert atmosphere | Atom economical, fewer steps, direct C–H activation | Requires careful ligand and additive optimization |

| Halogenation + Amination Sequence | Halogenating agents (e.g., NCS, KI), cyclopentylamine | Multiple steps, controlled temperature | Straightforward, uses common reagents | Multi-step, possible regioselectivity issues |

Detailed Research Findings and Notes

- The Ullmann condensation method benefits from the presence of iodide salts to improve coupling efficiency, especially when starting from brominated precursors.

- Hydrolysis and further functional group transformations can be carried out under aqueous alkali conditions (e.g., 6N NaOH with alcohol solvents) to convert intermediates to desired amines or amides.

- Pd-catalyzed benzylic C(sp3)–H functionalization has been shown to efficiently construct N-cyclopentyl and related amine derivatives without the need for pre-functionalized substrates, employing additives like N-hydroxypivalamide to improve yields up to 84% in related systems.

- The use of high-boiling solvents and elevated temperatures is common across methods to facilitate the coupling and functionalization reactions.

- Protection groups such as benzyl or pivaloyl groups may be used to protect hydroxy functionalities if present during synthesis.

化学反应分析

Types of Reactions

2-chloro-N-cyclopentyl-4-iodoaniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted anilines.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include reduced amines.

Coupling Reactions: Products include biaryl compounds.

科学研究应用

2-chloro-N-cyclopentyl-4-iodoaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 2-chloro-N-cyclopentyl-4-iodoaniline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the cyclopentyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving halogen bonding, hydrogen bonding, and hydrophobic interactions .

相似化合物的比较

2-Chloro-4-iodoaniline (Base Compound)

- Molecular Formula : C₆H₅ClIN

- Molecular Weight : 253.467 g/mol

- Key Features : Lacks the N-cyclopentyl group, reducing steric hindrance. The iodine at C4 enables Suzuki or Ullmann couplings, while chlorine at C2 directs electrophilic substitution. Simpler structure allows faster reaction kinetics compared to N-substituted derivatives .

4-Fluoro-2-iodoaniline

- Molecular Formula : C₆H₅FIN

- Molecular Weight : 237.01 g/mol

- Key Differences : Fluorine at C4 replaces iodine, reducing atomic radius and polarizability. Fluorine’s strong electron-withdrawing effect deactivates the ring, slowing electrophilic substitution but enhancing stability toward oxidation. Less suited for heavy-atom-mediated reactions (e.g., radiochemistry) compared to iodine-containing analogs .

4-Chloro-2-methylaniline (4-Chloro-ortho-toluidine)

- Molecular Formula : C₇H₈ClN

- Molecular Weight : 141.60 g/mol

- Key Differences : Methyl group at C2 instead of chlorine and iodine. Methyl’s electron-donating effect increases electron density at the aromatic ring, accelerating electrophilic substitution. Lacking halogens at C4 limits cross-coupling utility. Lower molecular weight improves volatility but reduces crystallinity .

Impact of N-Substituents

N-Cyclopentyl vs. N-Alkyl/Aryl Groups

- N-Cyclopentyl : Introduces significant steric hindrance, slowing nucleophilic attacks on the amine. Enhances lipophilicity (logP ~3.5 estimated), improving membrane permeability in drug design. The bulky group may also stabilize certain conformations in crystal structures, aiding crystallographic studies .

- N,N-Dimethylaminoethyl (e.g., 2-Chloro-N,N-dimethylethanamine): Smaller substituents reduce steric effects but increase basicity. The dimethylamino group can participate in hydrogen bonding or act as a leaving group in alkylation reactions .

- N-(2-Pyridyl) (e.g., 4-Chloro-N-(2-pyridyl)aniline) : The pyridyl group introduces aromaticity and hydrogen-bonding capability, enhancing solubility in polar solvents. This substitution is common in ligands for metal coordination complexes .

Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Halogen Positions | N-Substituent | Key Reactivity |

|---|---|---|---|---|

| 2-Chloro-N-cyclopentyl-4-iodoaniline | ~308.5 (estimated) | Cl (C2), I (C4) | Cyclopentyl | Cross-coupling, sterically hindered SNAr |

| 2-Chloro-4-iodoaniline | 253.47 | Cl (C2), I (C4) | -NH₂ | Cross-coupling, electrophilic substitution |

| 4-Fluoro-2-iodoaniline | 237.01 | F (C4), I (C2) | -NH₂ | Oxidative stability, limited cross-coupling |

| 4-Chloro-2-methylaniline | 141.60 | Cl (C4), CH₃ (C2) | -NH₂ | Fast electrophilic substitution |

生物活性

2-Chloro-N-cyclopentyl-4-iodoaniline is a chemical compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClI N2, with a molecular weight of approximately 284.58 g/mol. The presence of halogen atoms (chlorine and iodine) and the cyclopentyl group significantly influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's halogen substituents enhance its binding affinity through mechanisms such as:

- Halogen Bonding : The chlorine and iodine atoms can form halogen bonds with electron-rich regions on target biomolecules.

- Hydrophobic Interactions : The cyclopentyl group contributes to hydrophobic interactions, increasing the compound's affinity for lipid membranes and proteins.

- Hydrogen Bonding : Functional groups in the aniline structure may participate in hydrogen bonding, further stabilizing interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study demonstrated that the compound inhibited cell viability in breast cancer cells through the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific kinases involved in cancer progression. For instance, it interacts with serine/threonine protein kinases, which play critical roles in cell division and growth regulation. In vitro assays have shown that this compound can effectively inhibit these kinases, leading to reduced tumor growth in animal models.

Antimicrobial Properties

Emerging studies suggest that this compound possesses antimicrobial properties, potentially making it useful in treating bacterial infections. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Case Studies

- Breast Cancer Model : In a laboratory setting, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutic agents.

- Enzyme Interaction Study : A docking study revealed that the compound binds effectively to the active site of PLK4 (Polo-like kinase 4), inhibiting its activity and preventing centriole duplication. This suggests potential for use in therapies targeting cell division-related cancers .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than those typically required for conventional antibiotics, indicating its potential as an alternative antimicrobial agent .

Research Findings Summary

常见问题

Q. What are the optimal synthetic routes for 2-chloro-N-cyclopentyl-4-iodoaniline?

Methodological Answer: The synthesis typically involves sequential halogenation and cyclopentylamine coupling. Key steps include:

- Chlorination/Iodination: Use NaI/CuI in DMF under reflux for regioselective iodination at the 4-position, followed by chlorination via SOCl₂ or PCl₅ .

- Cyclopentylamine Coupling: Employ Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst in toluene at 110°C to introduce the N-cyclopentyl group .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol yields high-purity product.

Q. How should researchers purify and characterize this compound?

Methodological Answer:

- Purification: Use preparative HPLC (C18 column, acetonitrile/water gradient) for trace impurities. Confirm purity via HPLC-UV (λ = 254 nm) .

- Characterization:

- NMR: Compare ¹H/¹³C NMR shifts to analogous compounds (e.g., 4-fluoro-2-iodoaniline: δH 6.8–7.2 ppm for aromatic protons) .

- Mass Spectrometry: HRMS (ESI+) to confirm molecular ion [M+H]⁺ (calculated for C₁₁H₁₂ClIN₂: 366.95) .

- X-ray Crystallography: Resolve ambiguous stereochemistry using SHELXL for structure refinement (R-factor < 0.05) .

Q. What are the common spectroscopic reference data for this compound?

Methodological Answer: Typical spectroscopic profiles (based on structurally similar compounds):

- ¹H NMR (400 MHz, CDCl₃): δ 1.5–1.8 (m, cyclopentyl CH₂), 3.3–3.6 (m, NH), 6.7–7.3 (m, aromatic H) .

- ¹³C NMR (100 MHz, CDCl₃): δ 25–35 (cyclopentyl C), 115–130 (aromatic C), 150 (C-I) .

- IR (KBr): Peaks at 3350 cm⁻¹ (N-H stretch), 1580 cm⁻¹ (C=C aromatic), 650 cm⁻¹ (C-I) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Functional Selection: Use Becke’s gradient-corrected exchange functional (B88) with Lee-Yang-Parr (LYP) correlation to model halogen bonding and electron density distribution .

- Basis Sets: Apply def2-TZVP for iodine and 6-31G* for lighter atoms. Validate against experimental X-ray charge densities .

- Output Analysis: Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity in cross-coupling reactions .

Q. How to resolve contradictions in reaction yields or spectral data?

Methodological Answer:

- Yield Discrepancies: Varying Pd catalyst loadings (1–5 mol%) and ligand ratios (Xantphos:Pd = 2:1) can stabilize intermediates and improve reproducibility .

- Spectral Ambiguities: Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) .

Q. What is the role of halogen atoms in modulating biological interactions?

Methodological Answer:

- Iodine’s Impact: The 4-iodo group enhances lipophilicity (logP ≈ 3.5) and enables radio-labeling (¹²⁵I) for tracer studies .

- Chlorine’s Effect: The 2-chloro substituent increases electrophilicity, facilitating nucleophilic aromatic substitution in enzyme inhibition assays (e.g., tyrosine kinase studies) .

- Experimental Design: Use surface plasmon resonance (SPR) to quantify binding affinity (KD) to target proteins (e.g., kinases) .

Q. How to perform structural analysis via X-ray crystallography?

Methodological Answer:

Q. How to design experiments to study reactivity under varying conditions?

Methodological Answer:

- Kinetic Studies: Monitor Suzuki-Miyaura coupling rates with aryl boronic acids using in-situ IR spectroscopy (C-I bond cleavage at 650 cm⁻¹) .

- Solvent Effects: Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to optimize activation energy (ΔG‡) .

- Error Mitigation: Replicate reactions in triplicate and apply statistical analysis (ANOVA, p < 0.05) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。